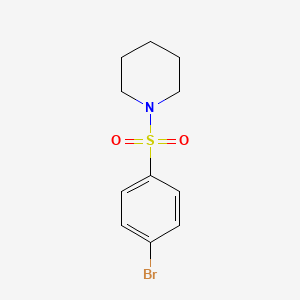

1-((4-Bromophenyl)sulfonyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWJTUSLSQWCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232319 | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-66-2 | |

| Record name | 1-[(4-Bromophenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 834-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-((4-Bromophenyl)sulfonyl)piperidine. While this specific compound is not extensively documented in public databases, its synthesis is readily achievable through the established reaction of 4-bromobenzenesulfonyl chloride with piperidine. This document outlines a detailed experimental protocol for its preparation and provides estimated physicochemical and spectroscopic data based on analogous compounds. Furthermore, potential biological activities and applications are discussed in the context of related sulfonylpiperidine and bromophenyl-containing molecules, highlighting its potential as a scaffold in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound possesses a core structure consisting of a piperidine ring N-substituted with a 4-bromophenylsulfonyl group. The presence of the electron-withdrawing sulfonyl group and the bromine atom on the phenyl ring are key features that influence its chemical reactivity and potential biological activity.

Chemical Structure:

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₁₁H₁₄BrNO₂S |

| Molecular Weight | 304.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (likely in the range of 100-150 °C) |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water. |

| CAS Number | Not assigned |

Synthesis

The synthesis of this compound is achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperidine. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.

Experimental Protocol

Materials:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Piperidine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonyl chloride and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add piperidine to the stirred solution, followed by the dropwise addition of triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Estimated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (4H) as two doublets in the range of δ 7.5-7.8 ppm. - Piperidine protons α to nitrogen (4H) as a triplet around δ 3.0-3.3 ppm. - Piperidine protons β and γ to nitrogen (6H) as multiplets in the range of δ 1.5-1.8 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 125-140 ppm. - Piperidine carbons α to nitrogen around δ 47 ppm. - Piperidine carbons β to nitrogen around δ 25 ppm. - Piperidine carbon γ to nitrogen around δ 23 ppm. |

| FT-IR (cm⁻¹) | - Strong S=O stretching vibrations around 1340 and 1160 cm⁻¹. - C-N stretching vibration around 1100-1200 cm⁻¹. - Aromatic C-H stretching around 3000-3100 cm⁻¹. - Aliphatic C-H stretching around 2850-2950 cm⁻¹. |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight. - Characteristic isotopic pattern due to the presence of bromine. |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present suggest potential for various pharmacological activities. The sulfonamide group is a well-known pharmacophore found in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The piperidine ring is a common scaffold in many centrally acting drugs. The bromophenyl moiety can enhance lipophilicity and may participate in halogen bonding, potentially improving binding affinity to biological targets.

Derivatives of sulfonylpiperidines have been investigated as inhibitors of various enzymes and receptors. For instance, certain sulfonylpiperidines have shown activity as antibacterial agents by inhibiting thymidylate kinase (TMK), an essential enzyme in bacterial DNA synthesis[1].

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a readily synthesizable compound with potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical structure, a reliable synthetic protocol, and estimated characterization data. The structural features of this molecule, including the sulfonamide linkage, the piperidine ring, and the bromophenyl group, suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future studies should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to explore its full potential.

References

Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

While a dedicated CAS number for 1-((4-Bromophenyl)sulfonyl)piperidine has not been identified, its structure is defined by a piperidine ring N-substituted with a 4-bromophenylsulfonyl group. The molecular formula is C₁₁H₁₄BrNO₂S.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 304.20 g/mol | Calculated |

| XLogP3 | 2.6 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Exact Mass | 302.9928 g/mol | Calculated |

| Monoisotopic Mass | 302.9928 g/mol | Calculated |

| Topological Polar Surface Area | 42.5 Ų | Predicted |

| Heavy Atom Count | 16 | Calculated |

| Formal Charge | 0 | Calculated |

| Complexity | 284 | Predicted |

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

The primary reactive precursor for the synthesis of this compound is 4-Bromobenzenesulfonyl chloride.

Table 2: Properties of 4-Bromobenzenesulfonyl Chloride

| Property | Value | CAS Number |

| CAS Number | 98-58-8 | 98-58-8[1][2] |

| Molecular Formula | C₆H₄BrClO₂S | 98-58-8[1] |

| Molecular Weight | 255.52 g/mol | 98-58-8[2] |

| Boiling Point | 153 °C at 15 mmHg | 98-58-8[2] |

| Melting Point | 73-75 °C | 98-58-8[2] |

| Appearance | White to light yellow crystalline solid | 98-58-8[1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform), insoluble in water | 98-58-8[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperidine. This is a standard method for the formation of sulfonamides.

General Synthetic Protocol

Reaction: 4-Bromobenzenesulfonyl chloride + Piperidine → this compound + HCl

Materials:

-

4-Bromobenzenesulfonyl chloride (CAS: 98-58-8)

-

Piperidine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine) to act as an HCl scavenger.

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride in the chosen anhydrous aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

In a separate flask, prepare a solution of piperidine and the tertiary amine base in the same solvent.

-

Add the piperidine solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess piperidine and the tertiary amine hydrochloride salt, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Potential Applications and Biological Significance

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. The incorporation of a bromophenyl group offers a site for further chemical modification, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. While specific biological activities for this compound are not extensively documented, related structures have shown potential as antimicrobial and anticancer agents.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

References

In-Depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-((4-Bromophenyl)sulfonyl)piperidine. Due to the limited availability of data for this specific compound, this guide also presents extrapolated information from closely related analogues to provide insights into its potential synthesis, biological activity, and relevant experimental workflows.

Core Compound Properties

The fundamental quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO₂S |

| Molecular Weight | 304.21 g/mol |

| CAS Number | 834-66-2 |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

| Physical Description | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents |

Hypothetical Synthesis Protocol

Reaction:

4-Bromophenylsulfonyl chloride + Piperidine → this compound + HCl

Materials:

-

4-Bromophenylsulfonyl chloride (1 equivalent)

-

Piperidine (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane, add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise at 0°C with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not extensively documented. However, the piperidine moiety is a well-established pharmacophore present in numerous clinically approved drugs targeting a wide range of biological systems.[1][2] The presence of the bromophenylsulfonyl group suggests potential for various biological activities, as derivatives of phenylsulfonylpiperazine have shown promise in cancer research.[3]

Based on the activities of structurally related compounds, potential areas of biological investigation for this compound could include:

-

Anticancer Activity: Piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and migration through various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[1]

-

Neurological Activity: The piperidine scaffold is a common feature in drugs targeting the central nervous system.[2] Some piperidine derivatives have been explored as inhibitors of the dopamine transporter (DAT) and for their potential in treating neurodegenerative diseases.[4]

-

Enzyme Inhibition: The sulfonyl group can act as a key interacting moiety in the active sites of various enzymes.

Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis of this compound and a hypothetical logical relationship for screening its biological activity.

Caption: Generalized synthesis workflow for this compound.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-((4-Bromophenyl)sulfonyl)piperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-((4-Bromophenyl)sulfonyl)piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 - 7.65 | m | 4H | Aromatic H (AA'BB' system) |

| 3.10 - 3.00 | m | 4H | -CH₂- (α to N) |

| 1.70 - 1.60 | m | 4H | -CH₂- (β to N) |

| 1.55 - 1.45 | m | 2H | -CH₂- (γ to N) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Quaternary Aromatic C (C-S) |

| 132.5 | Aromatic CH |

| 129.0 | Aromatic CH |

| 127.0 | Quaternary Aromatic C (C-Br) |

| 47.0 | -CH₂- (α to N) |

| 25.0 | -CH₂- (β to N) |

| 23.5 | -CH₂- (γ to N) |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| 1350-1330 | Strong | Asymmetric SO₂ Stretch |

| 1170-1150 | Strong | Symmetric SO₂ Stretch |

| 1090-1080 | Strong | S-N Stretch |

| 820-810 | Strong | para-disubstituted C-H Bend |

| 600-500 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 305/307 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 220 | [M - SO₂ - H]⁺ |

| 241 | [M - C₅H₁₀N]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 84 | [C₅H₁₀N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with anhydrous KBr and compressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[1]. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation[2][3][4]. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

References

Crystallography of 1-((4-Bromophenyl)sulfonyl)piperidine

Absence of Publicly Available Crystallographic Data for 1-((4-Bromophenyl)sulfonyl)piperidine Precludes In-Depth Technical Guide

A comprehensive search for the crystallographic data of this compound has revealed a significant gap in publicly accessible scientific literature and databases. Despite extensive queries, no specific experimental crystallographic data, including unit cell parameters, space group, bond lengths, and angles for this particular compound, could be retrieved. The absence of this fundamental information prevents the creation of the requested in-depth technical guide or whitepaper.

The investigation included searches for the compound's crystal structure in major chemical and crystallographic repositories, such as the Cambridge Crystallographic Data Centre (CCDC), as well as broader scientific search engines. While information on related compounds and derivatives, along with general synthesis methods for similar molecular scaffolds, was available, the precise crystallographic details for this compound remain unpublished or otherwise inaccessible in the public domain.

The core requirements for this project—summarizing quantitative data in structured tables, providing detailed experimental protocols for crystallization and X-ray diffraction, and visualizing the experimental workflow—are all contingent upon the availability of the primary crystallographic data. Without the foundational crystal structure information, it is not possible to generate the detailed technical content as specified.

Therefore, this report must conclude that the requested in-depth technical guide on the crystallography of this compound cannot be produced at this time due to the lack of necessary experimental data in the public sphere. Further research, including original synthesis, crystallization, and single-crystal X-ray diffraction analysis, would be required to generate the data needed to fulfill the request.

The Bromophenylsulfonyl Moiety: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromophenylsulfonyl group is a key functional moiety in modern organic chemistry and medicinal chemistry. Its unique electronic properties, characterized by the strong electron-withdrawing nature of the sulfonyl group and the synthetic versatility of the bromo-substituent, make it a valuable building block for a diverse range of applications. This guide provides an in-depth analysis of the synthesis, reactivity, and applications of the bromophenylsulfonyl moiety, with a focus on its role in the development of novel therapeutics.

Synthesis of Bromophenylsulfonyl Derivatives

The most common precursor for introducing the bromophenylsulfonyl moiety is bromophenylsulfonyl chloride. This reagent is typically synthesized from the corresponding bromoaniline or bromobenzenesulfonic acid.

General Synthetic Routes:

-

From Bromoaniline: A common laboratory-scale synthesis involves the diazotization of a bromoaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent chlorination.[1]

-

From Bromobenzenesulfonic Acid: A straightforward and effective method is the reaction of a bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid.[2][3]

Core Reactivity

The reactivity of the bromophenylsulfonyl moiety is dominated by two primary sites: the sulfonyl group and the carbon-bromine bond on the aromatic ring. The electron-withdrawing sulfonyl group activates the aromatic ring, influencing the reactivity of the C-Br bond.

Reactions at the Sulfonyl Group: Sulfonamide Formation

The reaction of bromophenylsulfonyl chloride with primary or secondary amines is a fundamental transformation, yielding stable sulfonamides.[2] This reaction is widely used in both protecting group strategies and the synthesis of biologically active molecules.[4][5] Sulfonamides are a cornerstone of many therapeutic agents due to their ability to mimic the transition state of enzymatic reactions and form key hydrogen bond interactions with biological targets.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has made the bromophenylsulfonyl moiety a valuable intermediate in the synthesis of complex molecules.

This reaction couples the bromophenylsulfonyl derivative with a boronic acid or ester to form a biaryl structure.[8] This is a powerful tool for creating complex molecular scaffolds found in many pharmaceuticals.[9][10] The reactivity order for the halide is generally I > Br > OTf >> Cl.[11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromide by a variety of nucleophiles.[12][13] This SNAr reaction is particularly favored when other electron-withdrawing groups are present on the ring, ortho or para to the leaving group.[12][14] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]

Applications in Drug Development

The bromophenylsulfonyl moiety is a prominent feature in a number of biologically active compounds and approved drugs. Its physicochemical properties and synthetic accessibility make it an attractive scaffold for medicinal chemists.

As a Pharmacophore in Enzyme Inhibitors

The sulfonamide group derived from the bromophenylsulfonyl moiety is a key pharmacophore in a variety of enzyme inhibitors. A notable example is its role in carbonic anhydrase inhibitors. These drugs are used in the treatment of glaucoma, epilepsy, and altitude sickness.[15][16] The sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, inhibiting its enzymatic activity.[17]

Experimental Protocols

General Protocol for Sulfonamide Synthesis from 4-Bromobenzenesulfonyl Chloride

To a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine, the desired primary or secondary amine (1.0-1.2 equivalents) is added, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[2] The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water or a dilute acid solution, and the product is extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude sulfonamide is then purified by recrystallization or column chromatography.[18]

General Protocol for Suzuki-Miyaura Coupling of a Bromophenylsulfonate

In a reaction vessel purged with an inert gas (e.g., argon), the bromophenylsulfonate derivative (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos) are combined in a degassed solvent (e.g., toluene, dioxane).[8] A base, such as K₃PO₄ or K₂CO₃, is added, and the mixture is heated (typically 80-120 °C) until the starting material is consumed.[8] After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the resulting product is purified by flash column chromatography.[8]

Quantitative Data Summary

| Reaction Type | Substrate | Reagents | Conditions | Yield (%) | Reference |

| Sulfonamide Formation | 4-Bromobenzenesulfonyl chloride, Benzylamine | Triethylamine, CH₂Cl₂ | Room Temperature | High | [2][18] |

| Suzuki-Miyaura Coupling | Neopentyl 4-bromobenzenesulfonate, Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | 100 °C, 12h | 95 (analogous) | [8] |

| Suzuki-Miyaura Coupling | 2-Bromobenzenesulfonate, Arylboronic acid | Pd catalyst, base | - | Good | |

| Suzuki-Miyaura Coupling | 4-Bromobenzenesulfonate, Arylboronic acid | Pd catalyst, base | - | Good | |

| Diazotization/Sulfonylation | 2-Bromoaniline | NaNO₂, HCl, FeCl₃; SOCl₂, CuCl | -5 to 5 °C | 82.4 | [1] |

Conclusion

The bromophenylsulfonyl moiety is a powerful and versatile functional group in the arsenal of synthetic and medicinal chemists. Its predictable reactivity in sulfonamide formation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution allows for the efficient construction of complex molecular architectures. As demonstrated by its presence in clinically relevant enzyme inhibitors, the unique electronic and steric properties of this moiety continue to make it a valuable component in the design and development of new therapeutic agents. Further exploration of its reactivity and applications will undoubtedly lead to new innovations in both chemistry and medicine.

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 1-((4-Bromophenyl)sulfonyl)piperidine Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis, derivatization, and medicinal chemistry applications of the 1-((4-Bromophenyl)sulfonyl)piperidine core scaffold. While direct biological data on the parent compound is limited, its derivatives have emerged as promising candidates in various therapeutic areas, underscoring the significance of this structural motif as a privileged scaffold in drug discovery.

Introduction: The Significance of the Sulfonylpiperidine Moiety

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties that can enhance metabolic stability and bioavailability.[1] When functionalized with a sulfonyl group, particularly an arylsulfonyl moiety, the resulting sulfonamide can act as a versatile pharmacophore. The 4-bromophenyl group, in particular, offers a site for further chemical modification through cross-coupling reactions and can influence the compound's lipophilicity and binding interactions with biological targets. This guide explores the synthesis, known biological activities of its derivatives, and the experimental protocols relevant to the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is typically achieved through a nucleophilic substitution reaction between piperidine and 4-bromophenylsulfonyl chloride. This straightforward and efficient reaction provides a high yield of the desired product and serves as a fundamental step for the creation of more complex derivatives.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard sulfonamide bond formation.

Materials:

-

Piperidine (1.0 eq)

-

4-Bromophenylsulfonyl chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve piperidine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-bromophenylsulfonyl chloride portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Role in Medicinal Chemistry: Insights from Derivatives

The true potential of the this compound scaffold is realized in its derivatives, which have been investigated for a range of biological activities. The core structure serves as a versatile starting point for creating libraries of compounds for screening.

Antimicrobial and Antifungal Activity

Derivatives incorporating the (4-bromophenyl)sulfonyl moiety have demonstrated notable antimicrobial and antifungal properties. For instance, a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains.[2]

| Compound/Derivative | Organism | Activity (MIC, µg/mL) | Reference |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | Enterococcus faecium | 128 | [2] |

| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Enterococcus faecium | 64 | [2] |

Enzyme Inhibition

The sulfonamide linkage is a key feature in many enzyme inhibitors. Derivatives of (4-bromophenyl)sulfonyl piperidine have been explored as inhibitors for various enzymes. For example, related N-substituted-(4-bromophenyl) sulfonamides have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase.[3] While not piperidine derivatives, this suggests a potential application for the core scaffold in designing new enzyme inhibitors.

| Derivative Class | Target Enzyme | Observed Activity |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase | Moderate to good inhibition |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-glucosidase | Moderate to good inhibition |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationships in Drug Discovery and Development

The development of drugs based on the this compound scaffold follows a logical progression from initial synthesis to preclinical evaluation.

Figure 2: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a valuable building block in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives, particularly in the antimicrobial and enzyme inhibition arenas, highlight its potential for the development of new therapeutic agents. Further exploration and derivatization of this core structure are warranted to fully elucidate its pharmacological potential. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in their drug discovery programs.

References

Potential Therapeutic Targets of 1-((4-Bromophenyl)sulfonyl)piperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 1-((4-bromophenyl)sulfonyl)piperidine analogs and related derivatives. The document summarizes key quantitative bioactivity data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs incorporating this moiety have been investigated for various therapeutic applications, primarily leveraging the functionalities of the sulfonamide group and the piperidine ring. This guide focuses on the antimicrobial and antioxidant potential of these compounds, while also exploring other promising therapeutic avenues such as anti-inflammatory and neurological applications.

Key Therapeutic Targets and Bioactivity Data

Recent studies have highlighted the potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, close analogs of the core structure, as promising antimicrobial and antioxidant agents.

Antimicrobial Activity

The primary mechanism of antimicrobial action for sulfonamide-containing compounds is the inhibition of folic acid synthesis in bacteria. Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.[1][2] This disruption of the folate pathway ultimately inhibits bacterial growth.

Quantitative data from in vitro studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives against Gram-positive bacterial strains are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [3]

| Compound | Staphylococcus aureus ATCC 6538 (MIC, µg/mL) | Enterococcus faecium E5 (MIC, µg/mL) |

| 5 : 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | >500 | >500 |

| 6 : 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 250 | >500 |

Antioxidant Activity

Sulfonamide derivatives have been reported to exhibit antioxidant properties, potentially through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The antioxidant potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [3]

| Compound | DPPH Inhibition (%) at 1 mg/mL |

| 5 : 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 4.70 ± 1.88 |

| 6 : 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 16.75 ± 1.18 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and their derivatives.

Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

The synthesis of key analogs is achieved through a multi-step process, as described by Culcițchi et al. (2022).[3]

3.1.1. Synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5)

-

Dissolve L-valine (2.34 g, 20 mmol) in 20 mL of 1 N NaOH solution.

-

Cool the solution to 0–5 °C in an ice bath.

-

Simultaneously add, dropwise over 30 minutes with magnetic stirring, a solution of crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (7.19 g, 20 mmol) in 45 mL of anhydrous dichloromethane and a 2 N NaOH solution (10 mL).[3]

-

Continue stirring at room temperature for 1 hour.

-

Acidify the reaction mixture with 2 N hydrochloric acid.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

3.1.2. Synthesis of 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6)

-

To a solution of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5) in anhydrous dichloromethane, add 4-methylmorpholine.

-

Cool the mixture and add ethyl chloroformate dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the resulting mixture and evaporate the solvent from the filtrate to obtain the product.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These protocols describe common methods for evaluating the free radical scavenging capacity of chemical compounds.

3.3.1. DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[8][9]

3.3.2. ABTS Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound solution (at various concentrations).

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The identified biological activities of this compound analogs suggest their interaction with specific cellular signaling pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

Other Potential Therapeutic Targets

While antimicrobial and antioxidant activities are well-documented, the this compound scaffold may have potential in other therapeutic areas.

-

Anti-inflammatory Activity: Piperidine derivatives have been investigated for their anti-inflammatory properties. Further studies are warranted to explore the potential of this compound analogs in modulating inflammatory pathways.[10][11][12]

-

Neurological Disorders: The piperidine moiety is present in numerous centrally acting drugs. Analogs of sulfonylpiperidine have been explored as potential agents for neurodegenerative diseases like Alzheimer's disease, targeting enzymes such as acetylcholinesterase.[13][14]

-

Anticancer Activity: Various sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines. The potential of this compound analogs as anticancer agents remains an area for future investigation.[15][16][17]

Conclusion

This compound analogs and related structures represent a versatile scaffold with significant potential for the development of new therapeutic agents. The existing data strongly support their investigation as antimicrobial and antioxidant compounds. This guide provides a foundational resource for researchers to design and execute further studies, explore novel therapeutic targets, and ultimately unlock the full potential of this promising class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. WO2024079351A1 - Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents - Google Patents [patents.google.com]

- 15. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 1-((4-Bromophenyl)sulfonyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the burgeoning landscape of 1-((4-bromophenyl)sulfonyl)piperidine derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological targets. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and quantitative data to empower further research and development in this exciting field.

Introduction: A Scaffold of Promise

The this compound core structure has emerged as a versatile scaffold in medicinal chemistry. The inherent structural features of this moiety, including the sulfonamide linkage and the piperidine ring, offer a unique combination of rigidity and conformational flexibility, allowing for precise interactions with a variety of biological macromolecules. The presence of the 4-bromophenyl group provides a key site for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Recent research has unveiled the potential of these derivatives as potent and selective modulators of various enzymes and receptors, implicating them in the potential treatment of a wide range of diseases, including neurodegenerative disorders, diabetes, and infectious diseases. This guide will delve into the specifics of these discoveries, providing a foundational resource for scientists working to unlock the full therapeutic potential of this promising class of molecules.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives typically commences with the coupling of piperidine or a substituted piperidine with 4-bromobenzenesulfonyl chloride. A variety of synthetic routes have been developed to introduce diverse functionalities at different positions of the core scaffold.

General Synthesis of the this compound Scaffold

A common and straightforward method for the synthesis of the core structure is the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: General synthetic scheme for the this compound scaffold.

Synthesis of N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized to investigate their enzyme inhibitory activities. The synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which is then reacted with various alkyl/aralkyl halides.[1]

Caption: Synthetic workflow for N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[1]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a remarkable range of biological activities, primarily centered around enzyme inhibition and receptor modulation.

Enzyme Inhibition

Several studies have highlighted the potential of these derivatives as potent acetylcholinesterase inhibitors, a key target in the management of Alzheimer's disease. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed that compounds with alkyl groups on the nitrogen atom exhibited AChE inhibitory activity.[1] Notably, increasing the lipophilicity by extending the carbon chain length enhanced the inhibitory activity.[1]

| Compound | Substitution | AChE IC50 (µM) |

| 5g | n-heptyl | 92.13 ± 0.15 |

| 5h | n-octyl | 98.72 ± 0.12 |

Table 1: Acetylcholinesterase inhibitory activity of selected N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[1]

In a separate study, a novel piperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most potent AChE inhibitors with an IC50 of 0.56 nM.[2] This compound also showed a remarkable 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).[2]

The same series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was also evaluated for α-glucosidase inhibitory activity, a target for type 2 diabetes. Several compounds were found to be potent inhibitors.[1]

| Compound | α-Glucosidase IC50 (µM) |

| 5h | 57.38 ± 0.19 |

| 5j | 123.36 ± 0.19 |

| 5c | 123.42 ± 0.19 |

| 5d | 124.35 ± 0.15 |

| 5l | 124.74 ± 0.18 |

Table 2: α-Glucosidase inhibitory activity of selected N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[1]

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a similar structural motif, were designed and synthesized as human carbonic anhydrase inhibitors.[3] These compounds showed inhibitory activity in the nanomolar range against several hCA isoforms, including the tumor-associated hCA IX and XII.[3]

Receptor Modulation

Optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a potent and selective 5-HT6 receptor antagonist.[4] This compound exhibited a high affinity for the human 5-HT6 receptor with a Ki of 2.04 nM and is being investigated for the potential treatment of cognitive disorders in Alzheimer's disease.[4]

Caption: Postulated signaling pathway of 5-HT6 receptor antagonism.

A series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives were synthesized and evaluated as sigma receptor ligands.[5] Several halogen-substituted sulfonamides displayed high affinity for σ1 receptors and low affinity for σ2 receptors.[5] The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ1 ligand with a Ki of 0.96 ± 0.05 nM and a 96-fold selectivity over σ2 receptors.[5]

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |

Table 3: Sigma receptor binding affinities of a selected piperidine derivative.[5]

Antimicrobial and Antioxidant Activity

Novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and showed promising potential as antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilms.[6] Some of these compounds also exhibited antioxidant activity.[6]

Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.

General Procedure for Synthesis

To a solution of the appropriate piperidine (1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, a solution of 4-bromobenzenesulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity can be determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of acetylcholinesterase enzyme. The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Receptor Binding Assay

Receptor binding affinities are determined by radioligand binding assays using cell membranes expressing the target receptor (e.g., 5-HT6 or sigma receptors). The assay involves incubating the cell membranes with a specific radioligand in the presence of various concentrations of the test compound. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of novel bioactive molecules with significant therapeutic potential. The diverse biological activities, including potent enzyme inhibition and selective receptor modulation, underscore the importance of this chemical class in drug discovery. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Expansion of the chemical space: Synthesis of novel analogs with diverse substitution patterns to further explore the structure-activity landscape.

-

In-depth mechanistic studies: Elucidation of the precise molecular interactions with their biological targets through techniques like X-ray crystallography and molecular modeling.

-

In vivo evaluation: Assessment of the efficacy and safety of the most promising compounds in relevant animal models of disease.

The continued exploration of this compound derivatives holds the promise of delivering novel and effective therapies for a range of unmet medical needs. This technical guide serves as a foundational resource to inspire and facilitate these future discoveries.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for N-Arylsulfonylation of Piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-arylsulfonylation of piperidine, a crucial reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The N-arylsulfonylpiperidine scaffold is a key structural motif in many pharmaceutical agents.

Introduction

The N-arylsulfonylation of piperidine is a fundamental transformation that involves the reaction of a piperidine derivative with an arylsulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide linkage and is widely employed in the synthesis of compounds targeting various biological pathways. The choice of reaction conditions, including the base and solvent, can significantly influence the reaction yield and purity of the product.

Data Presentation

The following table summarizes the yields for the N-arylsulfonylation of piperidine with various arylsulfonyl chlorides under typical reaction conditions. This data provides a comparative overview for researchers selecting reagents for their synthetic routes.

| Entry | Piperidine Derivative | Arylsulfonyl Chloride | Base | Solvent | Yield (%) |

| 1 | Piperidine | 4-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 92% |

| 2 | Piperidine | 2,4-Dinitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 95% |

| 3 | Piperidine | 4-Toluenesulfonyl chloride (Tosyl-Cl) | Pyridine | Dichloromethane | 88% |

| 4 | 4-Methylpiperidine | Benzenesulfonyl chloride | Triethylamine | Acetonitrile | 90% |

| 5 | 4-Hydroxypiperidine | 4-Chlorobenzenesulfonyl chloride | DIPEA | THF | 85% |

Experimental Protocols

General Protocol for the N-Arylsulfonylation of Piperidine

This protocol describes a general and reliable method for the synthesis of N-arylsulfonylpiperidines.

Materials:

-

Piperidine or a substituted piperidine derivative

-

Appropriate arylsulfonyl chloride (e.g., 4-toluenesulfonyl chloride)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the piperidine derivative (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

-

Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve the arylsulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-20 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature (typically room temperature).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Note: N-arylsulfonylpiperidines can sometimes exhibit peak tailing on silica gel due to the basicity of the nitrogen atom. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.[1]

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-arylsulfonylpiperidine.

-

Characterize the product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Example: Synthesis of 1-(Tosyl)piperidine

To a solution of piperidine (0.85 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous DCM (50 mL) was added a solution of 4-toluenesulfonyl chloride (2.10 g, 11 mmol) in anhydrous DCM (20 mL) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The reaction was then quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography (Hexane:Ethyl Acetate = 7:3) to afford 1-(tosyl)piperidine as a white solid (2.1 g, 88% yield).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-arylsulfonylation of piperidine.

Caption: Workflow for N-arylsulfonylation of piperidine.

References

Application Notes and Protocols for 1-((4-Bromophenyl)sulfonyl)piperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenyl)sulfonyl)piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common motif in many pharmaceuticals, linked to a 4-bromophenyl group via a sulfonamide bridge. The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. This makes this compound a valuable building block for creating libraries of compounds in drug discovery programs. The sulfonylpiperidine moiety itself is a known pharmacophore, and its combination with a modifiable aryl group allows for extensive structure-activity relationship (SAR) studies.

This document provides an overview of the key applications of this compound in organic synthesis, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols for representative transformations are provided below.

Core Applications in Organic Synthesis

The primary utility of this compound in synthetic organic chemistry lies in its role as an aryl bromide substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new carbon-carbon and carbon-nitrogen bonds. The most common and powerful of these transformations include:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Heck Coupling: For the synthesis of substituted alkenes.

-

Buchwald-Hartwig Amination: For the formation of arylamines.

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

These reactions enable the diversification of the 4-bromophenyl moiety, leading to a wide array of derivatives with potential biological activity.

Experimental Protocols and Data

While this compound is a commercially available and synthetically useful building block, specific, reproducible, and high-yield protocols for its use in cross-coupling reactions are not extensively detailed in publicly available literature. The following sections provide generalized yet detailed protocols for the major cross-coupling reactions, based on established methodologies for similar aryl bromides. These protocols are intended as a starting point for optimization in a research setting.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. Using this compound as a substrate, a variety of aryl and heteroaryl groups can be introduced at the 4-position of the phenyl ring.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-((4'-methoxybiphenyl-4-yl)sulfonyl)piperidine

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 321.2 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and potassium phosphate tribasic (2.0 mmol, 424 mg).

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Representative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical yields for Suzuki-Miyaura reactions with various aryl bromides, which can be used as a reference for optimizing reactions with this compound.

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |

| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 90-98 |

| 3 | 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-92 |

Note: Yields are generalized from literature on similar substrates and may vary for this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives from aryl halides. This reaction is particularly valuable in medicinal chemistry for accessing a wide range of arylamine scaffolds.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1-((4-(Phenylamino)phenyl)sulfonyl)piperidine

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

-

Add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.024 mmol, 11.4 mg).

-

Add this compound (1.0 mmol, 321.2 mg).

-

Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 110 µL) via syringe.

-

Seal the tube and heat the mixture at 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

Representative Quantitative Data for Buchwald-Hartwig Amination

The following table presents typical yields for the amination of aryl bromides.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 88-97 |

| 2 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 90-99 |

| 3 | Benzylamine | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane | 110 | 85-95 |

Note: Yields are generalized from literature on similar substrates and may vary for this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Further Applications: Heck and Sonogashira Couplings

-

Heck Reaction: Would couple the aryl bromide with an alkene (e.g., styrene, acrylates) to introduce a vinyl group. This is typically carried out using a palladium catalyst (like Pd(OAc)₂) and a base (like triethylamine).

-

Sonogashira Coupling: Would react the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne. This reaction famously uses a dual catalyst system of palladium and copper(I) iodide in the presence of an amine base.

Researchers can adapt standard protocols for these reactions to this compound, with the expectation of good reactivity given the electronic nature of the substrate. Optimization of ligands, bases, and solvents would be necessary to achieve high yields.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, primarily serving as a substrate for palladium-catalyzed cross-coupling reactions. Its ability to undergo Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings allows for the efficient synthesis of a diverse range of complex molecules. The provided protocols offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets in the pursuit of novel chemical entities for drug discovery and other applications.

Application Notes and Protocols for 1-((4-Bromophenyl)sulfonyl)piperidine and Its Analogs in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction